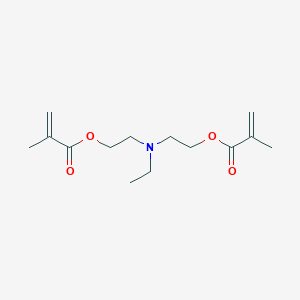
N-Ethyldiethanolamine dimethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyldiethanolamine dimethacrylate (EDMA) is a monomer used in the synthesis of dental composites and other biomaterials due to its excellent mechanical properties and biocompatibility. EDMA is also used in the fabrication of contact lenses, adhesives, and coatings.
Mécanisme D'action
N-Ethyldiethanolamine dimethacrylate acts as a cross-linking agent in the polymerization of dental composites. It reacts with other monomers, such as bisphenol A glycidyl methacrylate (Bis-GMA), to form a three-dimensional network of polymer chains. This network provides the dental composite with its mechanical strength and durability.
Effets Biochimiques Et Physiologiques
N-Ethyldiethanolamine dimethacrylate has been shown to be biocompatible and non-toxic. In vitro studies have shown that N-Ethyldiethanolamine dimethacrylate does not cause cytotoxicity or genotoxicity. In vivo studies have shown that N-Ethyldiethanolamine dimethacrylate does not cause inflammation or tissue damage. However, further studies are needed to fully understand the long-term effects of N-Ethyldiethanolamine dimethacrylate on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
N-Ethyldiethanolamine dimethacrylate has several advantages for use in lab experiments. It is readily available and easy to handle. It is also stable under normal laboratory conditions. However, N-Ethyldiethanolamine dimethacrylate has some limitations. It is highly reactive and can polymerize quickly, which can make it difficult to work with. It is also sensitive to moisture and oxygen, which can affect its polymerization.
Orientations Futures
There are several future directions for research on N-Ethyldiethanolamine dimethacrylate. One area of research is the development of new dental composites with improved mechanical properties and biocompatibility. Another area of research is the use of N-Ethyldiethanolamine dimethacrylate in the fabrication of adhesives and coatings for medical devices. Additionally, further studies are needed to fully understand the long-term effects of N-Ethyldiethanolamine dimethacrylate on the human body.
Méthodes De Synthèse
N-Ethyldiethanolamine dimethacrylate is synthesized by the reaction of ethyldiethanolamine with methacrylic acid. The reaction is catalyzed by a tertiary amine, such as triethylamine, and is typically carried out in an inert atmosphere. The resulting product is a clear liquid with a molecular weight of 287.37 g/mol.
Applications De Recherche Scientifique
N-Ethyldiethanolamine dimethacrylate has been extensively studied for its use in dental composites. Dental composites are tooth-colored materials used to restore teeth damaged by decay or trauma. N-Ethyldiethanolamine dimethacrylate is used as a cross-linking agent in the polymerization of dental composites, which improves their mechanical properties and reduces shrinkage. N-Ethyldiethanolamine dimethacrylate has also been studied for its use in the fabrication of contact lenses, adhesives, and coatings.
Propriétés
Numéro CAS |
13972-49-1 |
|---|---|
Nom du produit |
N-Ethyldiethanolamine dimethacrylate |
Formule moléculaire |
C14H23NO4 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[ethyl-[2-(2-methylprop-2-enoyloxy)ethyl]amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H23NO4/c1-6-15(7-9-18-13(16)11(2)3)8-10-19-14(17)12(4)5/h2,4,6-10H2,1,3,5H3 |
Clé InChI |
BHICZSRCJVGOGG-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |
SMILES canonique |
CCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |
Autres numéros CAS |
13972-49-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






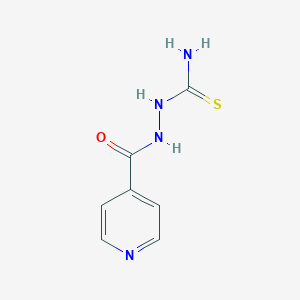
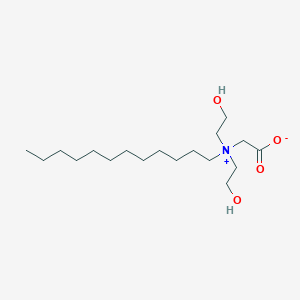


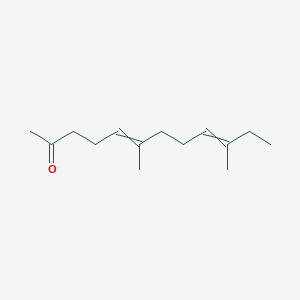

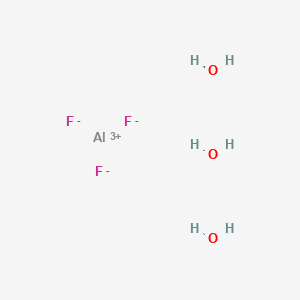

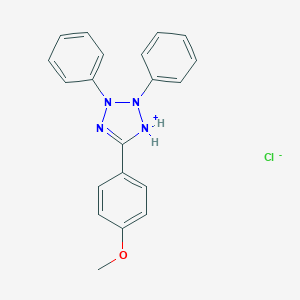
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
